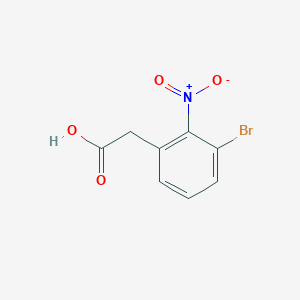

(3-Bromo-2-nitrophenyl)acetic acid

Description

Contextual Significance in Organic Synthesis and Intermediates

(3-Bromo-2-nitrophenyl)acetic acid serves as a valuable building block in organic synthesis. Its molecular structure, featuring a carboxylic acid group, a nitro group, and a bromine atom on a phenyl ring, offers multiple reactive sites for constructing more complex molecules. This trifunctional nature allows chemists to perform a sequence of reactions to introduce new functionalities and build intricate molecular architectures.

The isomers of this compound, such as (4-Bromo-2-nitrophenyl)acetic acid, are recognized as important intermediates in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs. chemimpex.com They are also used in the creation of novel agrochemicals. chemimpex.com The utility of these related compounds underscores the potential of this compound in similar synthetic endeavors. For instance, derivatives of 2-nitrophenylacetic acid are known precursors for forming heterocycles, which are core structures in many biologically active compounds. wikipedia.org The reduction of the nitro group to an amine, followed by intramolecular cyclization, can lead to the formation of lactams, a common motif in medicinal chemistry. wikipedia.org

Overview of Aryl Acetic Acid Derivatives in Advanced Chemistry

Aryl acetic acid derivatives, a class to which this compound belongs, are organic compounds characterized by an acetic acid group attached to an aryl (aromatic ring) substituent. prezi.com This structural class is of paramount importance in medicinal chemistry and materials science.

In the pharmaceutical industry, aryl acetic acids are a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs). slideshare.net Compounds like Diclofenac and Indomethacin are prominent examples that belong to the arylalkanoic acid family and are widely used to manage pain and inflammation in conditions such as arthritis. prezi.compharmacy180.com The activity of these drugs is often linked to the (S)-(+) isomer in the arylacetic acid series. pharmacy180.com The general structure-activity relationship (SAR) for arylalkanoic acids indicates that the acidic center is typically located one carbon atom away from the aromatic ring, and substitution on this carbon can enhance anti-inflammatory activity. pharmacy180.com

Beyond medicine, these compounds serve as crucial intermediates in the broader chemical industry for manufacturing dyes and agrochemicals. chemimpex.comprezi.com Their utility stems from the reactivity of both the carboxylic acid group and the aromatic ring, allowing for a wide range of chemical transformations. prezi.com

| Examples of Aryl Acetic Acid Derivatives in Pharmaceuticals | Application Area |

| Diclofenac | Anti-inflammatory, Analgesic prezi.compharmacy180.com |

| Indomethacin | Anti-inflammatory, Analgesic pharmacy180.comnih.gov |

| Ibuprofen | Anti-inflammatory, Analgesic, Antipyretic pharmacy180.com |

| Naproxen | Anti-inflammatory, Analgesic pharmacy180.com |

| Sulindac | Anti-inflammatory, Analgesic, Antipyretic pharmacy180.com |

Historical Development of Related Chemical Syntheses

The synthesis of nitrophenylacetic acids and their halogenated derivatives has evolved over time, with several established methods. A common historical approach for preparing nitrophenylacetic acids involves the direct nitration of phenylacetic acid. orgsyn.org Another classic method is the hydrolysis of the corresponding nitrile (benzyl cyanide). For example, p-nitrophenylacetic acid can be prepared by the hydrolysis of p-nitrobenzyl cyanide using a solution of sulfuric acid. orgsyn.org

For brominated and nitrated derivatives, synthetic strategies often begin with a substituted toluene (B28343). For instance, a patented method for synthesizing 4-bromo-2-nitrophenylacetic acid starts with 4-bromotoluene, which undergoes nitration to form 4-bromo-2-nitrotoluene. google.com This intermediate is then converted to the final product. One route involves reacting it with sodium metal to form a benzyl (B1604629) sodium intermediate, which is then carboxylated using carbon dioxide. google.comgoogle.com An alternative pathway involves the reaction with sodium phenoxide and carbon dioxide under anhydrous conditions. google.com These multi-step syntheses highlight the chemical strategies developed to introduce the required functional groups onto the aromatic ring in a controlled manner, paving the way for the production of complex intermediates like this compound.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromo-2-nitrophenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO4/c9-6-3-1-2-5(4-7(11)12)8(6)10(13)14/h1-3H,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZHIDRWIMKSVGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)[N+](=O)[O-])CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 2 Nitrophenyl Acetic Acid and Analogues

Regioselective Synthesis Pathways

The construction of polysubstituted benzene (B151609) rings, such as that in (3-Bromo-2-nitrophenyl)acetic acid, hinges on the directing effects of the substituents. The order of introduction of the nitro, bromo, and acetic acid moieties is critical for a successful synthesis. Generally, the synthesis starts with a commercially available substituted toluene (B28343) or phenylacetic acid, followed by sequential nitration, bromination, and side-chain modification or construction.

Nitration Strategies for Precursor Aromatic Compounds

Nitration is a fundamental electrophilic aromatic substitution reaction for introducing a nitro group (-NO₂) onto an aromatic ring. The choice of nitrating agent and reaction conditions is crucial for controlling the regioselectivity, especially in a substituted benzene ring.

For precursors like 3-bromophenylacetic acid, the existing substituents direct the incoming nitro group. The bromine atom is an ortho-, para- director, while the acetic acid side chain is a deactivating meta-director. The nitration of 3-bromophenylacetic acid would be expected to yield a mixture of isomers, with the nitro group potentially adding at the 2, 4, or 6 positions relative to the bromine.

A common method for nitration involves the use of a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

| Precursor | Nitrating Agent | Conditions | Product | Reference |

| Phenylacetic acid | Not specified | Not specified | 2-Nitrophenylacetic acid | wikipedia.org |

| 4-Bromotoluene | Mixed acid | Not specified | 4-Bromo-2-nitrotoluene |

In some cases, to avoid the harsh conditions of mixed acid nitration which can lead to oxidation of side chains, milder nitrating agents are employed. For instance, trifluoroacetyl nitrate (B79036) (CF₃COONO₂) can be used for electrophilic nitration under non-acidic and non-metallic conditions, which could be applicable to sensitive substrates. bldpharm.com

Bromination Techniques for Aromatic Acetyl Derivatives

Bromination is another key electrophilic aromatic substitution used to introduce a bromine atom onto the benzene ring. The position of bromination is dictated by the directing effects of the substituents already present. Alternatively, bromination can occur on the alkyl side-chain via a free-radical mechanism.

For the synthesis of this compound, a potential pathway involves the bromination of 2-nitrophenylacetic acid. The nitro group is a strong deactivating and meta-directing group. Therefore, direct bromination of 2-nitrophenylacetic acid would be expected to place the bromine atom at the 5-position relative to the nitro group, not the desired 3-position.

A more viable strategy involves starting with a precursor where the desired substitution pattern can be achieved. For example, starting with 3-bromoacetophenone and then introducing the nitro group.

Alpha-bromination of the acetyl side chain is also a common transformation. For example, phenylacetic acid can be brominated at the alpha-position using bromine and a catalyst like phosphorus trichloride. researchgate.net This α-bromo acid can then be a versatile intermediate for further reactions.

| Reactant | Reagent | Conditions | Product | Yield | Reference |

| Phenylacetic acid | Br₂, PCl₃, Benzene | Reflux, 2-3 days | α-Bromophenylacetic acid | 60-62% | researchgate.net |

| 3,4,5-Triphenyltoluene | N-Bromosuccinimide (NBS), AIBN | Not specified | 3,4,5-Triphenylbenzyl bromide | Not specified |

Carboxylation Reactions for Benzyl (B1604629) Intermediates

The final introduction of the acetic acid moiety often proceeds via a benzyl intermediate, such as a benzyl halide or benzyl nitrile. Several methods are available for this conversion.

A specific method for synthesizing substituted phenylacetic acids involves the reaction of a benzyl-type halide with metallic sodium to form a benzylsodium (B3045699) intermediate, which is then carboxylated by bubbling carbon dioxide gas through the solution. This is followed by acidification to yield the final carboxylic acid.

A patented method for the synthesis of 4-bromo-2-nitrophenylacetic acid, a close analogue of the target compound, utilizes this approach starting from 4-bromo-2-nitro-chlorotoluene. ncert.nic.ingoogle.com The process involves the reaction with sodium in an organic solvent to form 4-bromo-2-nitrobenzyl sodium, which is then reacted with CO₂. ncert.nic.ingoogle.com

| Starting Material | Reagents | Solvent | Key Intermediate | Yield | Reference |

| 4-Bromo-2-nitrochlorotoluene | 1) Metallic Sodium 2) CO₂ 3) Dilute Acid | Tetrahydrofuran (B95107) | 4-Bromo-2-nitrobenzyl sodium | 97.0% | ncert.nic.in |

| 4-Bromo-2-nitrochlorotoluene | 1) Metallic Sodium 2) Solid CO₂ 3) Dilute H₂SO₄ | n-Hexane | 4-Bromo-2-nitrobenzyl sodium | 94.1% | ncert.nic.in |

One of the most common and reliable methods for preparing phenylacetic acids is the hydrolysis of the corresponding benzyl nitrile (cyanide). This two-step process typically involves the nucleophilic substitution of a benzyl halide with a cyanide salt (like NaCN or KCN) to form the benzyl nitrile, followed by hydrolysis of the nitrile to the carboxylic acid.

The hydrolysis can be performed under either acidic or basic conditions. Acidic hydrolysis, often using aqueous sulfuric acid, directly produces the carboxylic acid. wikipedia.org Basic hydrolysis first yields the carboxylate salt, which must then be acidified to produce the final product. This method is widely applicable to a variety of substituted benzyl halides. nih.govquora.com

| Reaction | Reagents | Conditions | Product | Reference |

| Benzyl cyanide to Phenylacetic acid | H₂SO₄, H₂O | Reflux, 3 hours | Phenylacetic acid | wikipedia.org |

| 3,4,5-Triphenylbenzyl bromide to 2-[(3,4,5-Triphenyl)phenyl]acetic acid | 1) NaCN 2) H₂SO₄ | Not specified | 2-[(3,4,5-Triphenyl)phenyl]acetic acid |

The direct one-step oxidation of a substituted toluene (Ar-CH₃) to the corresponding phenylacetic acid (Ar-CH₂COOH) is challenging. Standard strong oxidizing agents like potassium permanganate (B83412) or chromic acid typically oxidize the methyl group all the way to a benzoic acid (Ar-COOH). ncert.nic.in

Therefore, converting a toluene derivative to a phenylacetic acid usually involves a multi-step sequence. A common route is the free-radical halogenation of the toluene to a benzyl halide, followed by cyanation and hydrolysis as described in the previous section.

An alternative, though indirect, route from an acetyl-substituted aromatic compound is the Willgerodt-Kindler reaction. wikipedia.orgmdma.ch This reaction converts an aryl alkyl ketone (e.g., 3-bromo-2-nitroacetophenone) into the corresponding thioamide using sulfur and an amine like morpholine. The resulting thioamide can then be hydrolyzed to the desired phenylacetic acid. This reaction is notable for effectively migrating the carbonyl function to the terminal carbon of the alkyl chain. wikipedia.orgmdma.ch

| Reaction Name | Substrate | Reagents | Product Type | Reference |

| Willgerodt-Kindler | Aryl alkyl ketone | Sulfur, Morpholine | Thioamide (hydrolyzes to Phenylacetic acid) | wikipedia.orgmdma.ch |

| Baeyer-Villiger Oxidation | Acetophenone | NADPH, O₂, Monooxygenase | Phenyl acetate | nih.gov |

Alternative Synthetic Routes and Precursor Chemistry

The preparation of these complex molecules can be approached from various starting materials, employing different strategic sequences to introduce the necessary functional groups.

A prominent route for synthesizing bromo-nitrophenylacetic acids involves starting with appropriately substituted halogenated toluenes. For instance, a patented method describes the synthesis of 4-bromo-2-nitrophenylacetic acid from 4-bromo-2-nitrochlorotoluene. google.comgoogle.com This process involves the reaction of the starting toluene derivative with metallic sodium in an organic solvent to form a sodium salt intermediate. This intermediate then undergoes a rearrangement upon heating, followed by carboxylation with carbon dioxide to yield the sodium salt of the final acid product. Subsequent acidification produces the desired 4-bromo-2-nitrophenylacetic acid. google.comgoogle.com

The synthesis can utilize various isomers of chloro-bromo-nitrotoluene as starting materials, including 3-chloro-4-bromo-2-nitrotoluene and 5-chloro-4-bromo-2-nitrotoluene, or mixtures thereof. google.comgoogle.com The general strategy for synthesizing polysubstituted benzenes often involves a retrosynthetic approach, where the target molecule is deconstructed to identify suitable precursors. The order of introducing substituents like bromine, a nitro group, and a methyl group is critical, as existing groups on the ring direct the position of subsequent additions. libretexts.org For example, nitrating p-bromotoluene is a plausible step because the activating methyl group directs the nitration to the ortho position, leading to the desired substitution pattern. libretexts.org

Esterification of a phenylacetic acid core can be a key initial step in a multi-step synthesis, often to protect the carboxylic acid group while other transformations are carried out. wikipedia.orgyoutube.com Research into the esterification of phenylacetic acid with various substituted phenols, such as p-cresol, has been conducted using nanoclay catalysts. nih.gov These environmentally friendly, "green" catalysts, like Al³⁺-montmorillonite, have shown high activity and selectivity. nih.gov The reaction mechanism involves the protonation of the phenylacetic acid on the Brønsted acid sites of the catalyst, followed by nucleophilic attack by the alcohol to form the ester. nih.gov

The use of protecting groups is a common strategy in multi-step synthesis to prevent a reagent from reacting with a sensitive functional group. youtube.com In the context of synthesizing molecules related to this compound, the carboxylic acid could be protected as an ester. This allows for reactions on other parts of the molecule, such as the aromatic ring or the benzylic position, before the carboxylic acid is deprotected in a final step. youtube.com

The synthesis of complex substituted aromatic compounds like this compound inherently requires multi-step sequences to ensure the correct placement of functional groups. researchgate.net A patented method for 4-bromo-2-nitrophenylacetic acid exemplifies this, starting from 4-bromo-2-nitrochlorotoluene. google.comgoogle.com The reaction proceeds through the controlled formation of a 4-bromo-2-nitrotolyl sodium intermediate, which then rearranges to 4-bromo-2-nitrobenzyl sodium upon heating. google.com This specific intermediate is then carboxylated. This approach provides high yields (often over 90%) and avoids the use of highly toxic reagents. google.comgoogle.com

General principles of multi-step synthesis involve designing a reaction sequence where each step sets up the molecule for the next transformation. youtube.com This may involve functional group interconversions, the use of protecting groups, and careful selection of reagents to avoid competitive side reactions. youtube.comyoutube.com For example, the synthesis of related nitrophenyl compounds has been achieved through sequences involving Diels-Alder reactions to construct a cyclohexanone (B45756) ring, which is then further functionalized. nih.gov

Optimization of Reaction Conditions and Yield Enhancement

To maximize the efficiency and cost-effectiveness of these syntheses, optimization of reaction parameters is essential.

The choice of solvent can significantly impact the yield and selectivity of a reaction. In the synthesis of 4-bromo-2-nitrophenylacetic acid from halogenated toluenes, various organic solvents have been tested. google.comgoogle.com These include non-polar solvents like n-hexane, cyclohexane, and heptane, as well as ethers such as diethyl ether, tetrahydrofuran (THF), and dioxane. google.comgoogle.com The selection of the solvent can influence the reactivity of the sodium metal and the stability of the organosodium intermediates.

In other synthetic contexts involving related structures, specific solvents have been identified as optimal. For instance, in aza-Henry and Wittig-type reactions for the synthesis of α-carbonylenamines from nitro compounds, toluene was found to be the universal optimal solvent, leading to significantly enhanced yields (up to 94-99%) and high stereoselectivity. acs.org Similarly, the esterification of phenylacetic acid using nanoclay catalysts is effectively carried out in toluene. nih.gov

| Reaction Step | Starting Material | Solvent | Yield (%) | Reference |

| Synthesis of 4-bromo-2-nitrophenylacetic acid | 2-chloro-4-bromo-6-nitrotoluene | Cyclohexane | 96.4 | google.com |

| Synthesis of 4-bromo-2-nitrophenylacetic acid | 4-bromo-2-nitrochlorotoluene mixture | Tetrahydrofuran | 97.0 | google.com |

| Synthesis of 4-bromo-2-nitrophenylacetic acid | 5-chloro-4-bromo-2-nitrotoluene | n-Hexane | 94.1 | google.com |

| Synthesis of 4-bromo-2-nitrophenylacetic acid | 3-chloro-4-bromo-2-nitrotoluene | Heptane | 93.7 | google.com |

| Aza-Henry Elimination | Nitro-substituted substrates | Toluene | up to 99 | acs.org |

| Esterification | Phenylacetic acid & p-cresol | Toluene | >80 | nih.gov |

This table presents a selection of data on solvent effects from various synthetic procedures.

Temperature is a critical parameter that must be carefully controlled in each step of a multi-step synthesis. In the synthesis of 4-bromo-2-nitrophenylacetic acid, the initial reaction between the substituted toluene and sodium metal is typically conducted at a low temperature, between 0°C and 50°C. google.comgoogle.com The subsequent rearrangement step, however, requires heating to a significantly higher temperature, in the range of 40°C to 150°C, to proceed efficiently. google.comgoogle.com The final carboxylation step is then carried out at a controlled temperature, for example, around 20-45°C. google.comgoogle.com

Similarly, in the hydrolysis of p-nitrobenzyl cyanide to form p-nitrophenylacetic acid, heating the reaction mixture to boiling for a specific duration (e.g., fifteen minutes) is crucial for the reaction to complete. orgsyn.org The optimization of temperature and pressure is a key aspect of process development, as demonstrated in studies on lactide synthesis, where these parameters directly influence the production rate and purity of the product. researchgate.net

| Reaction Step | Starting Material | Temperature | Pressure | Yield (%) | Reference |

| Initial Reaction | 2-chloro-4-bromo-6-nitrotoluene & Sodium | 0-15°C | Atmospheric | - | google.com |

| Rearrangement | 4-bromo-2-nitrotolyl sodium | 40°C | Atmospheric | - | google.com |

| Carboxylation | 4-bromo-2-nitrobenzyl sodium | 45°C | Atmospheric | 96.4 | google.com |

| Initial Reaction | 3-chloro-4-bromo-2-nitrotoluene & Sodium | 20-30°C | Atmospheric | - | google.com |

| Rearrangement | 4-bromo-2-nitrotolyl sodium | 80°C | Atmospheric | - | google.com |

| Carboxylation | 4-bromo-2-nitrobenzyl sodium | 25°C | Atmospheric | 93.7 | google.com |

This table illustrates the different temperature conditions required for various stages of the synthesis of 4-bromo-2-nitrophenylacetic acid.

Catalyst and Reagent Selection in Complex Syntheses

The synthesis of substituted phenylacetic acids, including the bromo-nitro variant, often necessitates multi-step sequences where the choice of catalysts and reagents is paramount to achieving desired yields and purity. For analogues, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been considered. inventivapharma.com In these Csp2-Csp3 coupling reactions, the selection of the base can be critical; potassium carbonate (K2CO3) has been identified as effective in certain contexts. inventivapharma.com

Another class of catalysts used in the synthesis of substituted phenylacetic acids are Lewis acids, such as aluminum chloride (AlCl3). google.com These are typically employed in Friedel-Crafts type reactions. However, a more direct and modern approach for analogues like 4-bromo-2-nitrophenylacetic acid involves a sequence starting from a substituted chlorotoluene. google.comgoogle.com This method utilizes strong reagents, beginning with sodium metal in an organic solvent (such as heptane, tetrahydrofuran, or benzene) to form a benzyl sodium intermediate. google.comgoogle.com This is followed by carboxylation using carbon dioxide to form the sodium salt of the phenylacetic acid, which is then acidified. google.comgoogle.com

The selection of reagents for introducing specific functional groups is also a critical consideration. For bromination, N-bromosuccinimide (NBS) is a common reagent, often used with a radical initiator like 2,2'-azobis(isobutyronitrile) (AIBN). chemicalbook.com The nitration step to introduce the nitro group onto the phenyl ring is typically achieved using a mixture of nitric acid and sulfuric acid, or in some cases, nitric acid in acetic anhydride (B1165640) to control regioselectivity. google.com

Table 1: Reagents in the Synthesis of Substituted Phenylacetic Acid Analogues

| Step | Reagent(s) | Function | Source(s) |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS), AIBN | Adds bromine atom to the molecule | chemicalbook.com |

| Metalation | Sodium Metal | Forms a reactive organosodium intermediate | google.comgoogle.com |

| Carboxylation | Carbon Dioxide (gaseous or solid) | Introduces the carboxylic acid group | google.comgoogle.com |

| Nitration | Nitric Acid, Sulfuric Acid/Acetic Anhydride | Adds nitro group to the aromatic ring | google.com |

| Coupling | Palladium Catalyst, K2CO3 (base) | Forms C-C bonds (Suzuki coupling) | inventivapharma.com |

| Acidification | Dilute HCl or H2SO4 | Converts the carboxylate salt to the free acid | google.comgoogle.com |

This table is generated based on synthesis methods for various analogues of this compound.

Challenges and Innovations in Industrial Scale Synthesis

Transitioning from laboratory-scale synthesis to industrial production presents numerous challenges, including managing by-products, developing environmentally safer processes, and ensuring economic feasibility through process intensification.

Mitigation of By-product Formation

A primary challenge in the synthesis of polysubstituted aromatic compounds is controlling regioselectivity to minimize the formation of unwanted isomers and other by-products. For instance, during the nitration of substituted phenylacetic acids, the directing effects of the existing substituents can lead to a mixture of products. Research into the synthesis of the related 2-methyl-3-nitrophenylacetic acid shows that controlling reaction parameters like temperature and reaction time is crucial. google.com Prolonged reaction times or elevated temperatures can decrease selectivity, favoring the formation of by-products.

Development of Greener Synthetic Procedures

Traditional synthetic routes for phenylacetic acids have often relied on hazardous reagents. For example, a common method involves the reaction of benzyl halides with highly toxic cyanides, followed by hydrolysis. google.comorgsyn.org This pathway also carries the risk of forming carcinogenic bis(halogenomethyl) ethers during the initial halogenomethylation step. google.com

Modern synthetic chemistry aims to replace such hazardous materials with safer alternatives, a core principle of green chemistry. Innovations in this area include the development of cyanide-free routes. google.comgoogle.com The patented synthesis of 4-bromo-2-nitrophenylacetic acid from 4-bromo-2-nitro-chlorotoluene avoids the use of highly toxic substances. google.comgoogle.com Furthermore, this process aligns with green principles by featuring a high conversion rate of raw materials and requiring only simple post-processing steps like extraction and filtration, which reduces waste and energy consumption. google.comgoogle.com The broader application of green chemistry principles includes using aqueous media where possible and avoiding chlorinated solvents. imist.ma

Process Intensification and Economic Viability

For a synthetic process to be commercially viable, it must be efficient, scalable, and cost-effective. Process intensification aims to achieve higher yields in shorter times with less complex operations. The synthesis of 4-bromo-2-nitrophenylacetic acid via the sodium intermediate pathway is explicitly described as being suitable for industrial production due to its simple procedure, mild reaction conditions, and straightforward purification. google.comgoogle.com

Table 2: Comparison of Synthetic Approaches for Phenylacetic Acid Analogues

| Feature | Traditional Cyanide Route | Innovative Sodium Intermediate Route | Source(s) |

|---|---|---|---|

| Key Reagents | Benzyl Halide, Sodium Cyanide | Substituted Chlorotoluene, Sodium Metal, CO2 | google.comorgsyn.org, google.comgoogle.com |

| Toxicity Profile | High (uses cyanide) | Moderate (avoids highly toxic reagents) | google.com, google.comgoogle.com |

| By-products | Potential for multiple by-products | Claims no by-product formation | google.com, google.comgoogle.com |

| Industrial Suitability | Requires extensive safety precautions | High (simple process, high yield) | google.com, google.comgoogle.com |

| Yield | Variable | High (70-97%) | orgsyn.org, google.comgoogle.com |

This table provides a comparative overview relevant to the industrial synthesis of the target compound's analogues.

Chemical Reactivity and Transformation Mechanisms of 3 Bromo 2 Nitrophenyl Acetic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for various chemical modifications.

(3-Bromo-2-nitrophenyl)acetic acid readily undergoes esterification and amidation reactions, which are fundamental transformations of carboxylic acids. Esterification is typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst. Similarly, amidation involves the reaction of the carboxylic acid with an amine, often facilitated by a coupling agent to form the corresponding amide. These reactions are crucial for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science.

A related compound, 2-nitrophenylacetic acid, can be esterified with an alcohol through the Mitsunobu reaction, which utilizes diethyl azodicarboxylate and triphenylphosphine (B44618) in dichloromethane. wikipedia.org This method provides an alternative to traditional acid-catalyzed esterification.

To enhance the reactivity of the carboxylic acid group, it can be converted into more reactive derivatives such as acid chlorides or acid anhydrides. For instance, 2-nitrophenylacetic acid can be transformed into its acid chloride or anhydride (B1165640), which then readily reacts with alcohols to form esters. wikipedia.org This two-step process is often more efficient than direct esterification, particularly for less reactive alcohols.

Another strategy to activate the carboxylic acid is through the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCl) in the presence of hydroxybenzotriazole (B1436442) (HOBt). wikipedia.org This method is commonly employed in peptide synthesis and can be applied to form amides from this compound.

Transformations Involving the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and can itself be transformed into other functional groups.

The reduction of the nitro group in ortho-substituted nitroaromatics is a powerful strategy for the synthesis of various heterocyclic compounds. In the case of this compound, reduction of the nitro group to an amino group can lead to spontaneous or induced cyclization to form a lactam. The specific product formed depends on the reducing agent and reaction conditions.

For example, the complete reduction of 2-nitrophenylacetic acid leads to anilines that can cyclize to form lactams, while partial reduction with weaker agents can yield hydroxamic acids. wikipedia.org These transformations are valuable in the synthesis of biologically active molecules. For instance, 2-nitrophenylacetic acid is a precursor in the synthesis of quindoline, whose derivatives have shown potential as enzyme inhibitors and anticancer agents. wikipedia.org Furthermore, a base-mediated reductive cyclization of a ketone tethered to a nitrobenzene (B124822) moiety has been developed to access the hexahydro-2,6-methano-1-benzazocine ring system. acs.org

The nitro group is a powerful deactivating group and a meta-director in electrophilic aromatic substitution (EAS) reactions. libretexts.orgmasterorganicchemistry.com This is due to its strong electron-withdrawing nature, which reduces the electron density of the benzene (B151609) ring, making it less susceptible to attack by electrophiles. masterorganicchemistry.com Any electrophilic substitution on this compound would be expected to occur at the positions meta to the nitro group.

Conversely, the nitro group is a strong activating group for nucleophilic aromatic substitution (NAS) reactions, particularly when it is positioned ortho or para to a leaving group. youtube.comyoutube.comyoutube.com In this compound, the nitro group is ortho to the bromine atom, making the bromine susceptible to displacement by strong nucleophiles. The presence of electron-withdrawing groups like nitro groups stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thus facilitating the substitution. youtube.comyoutube.comnih.gov

Reactivity of the Bromine Substituent

The bromine atom on the aromatic ring of this compound is a versatile handle for various cross-coupling reactions and can also act as a leaving group in nucleophilic aromatic substitution.

As mentioned previously, the bromine atom is activated towards nucleophilic aromatic substitution due to the presence of the ortho-nitro group. youtube.comyoutube.comyoutube.com Strong nucleophiles can displace the bromide to form a new carbon-nucleophile bond. The reactivity order for halogens in NAS is often F > Cl > Br > I, which is opposite to the trend in SN1 and SN2 reactions. youtube.com This is because the rate-determining step is the attack of the nucleophile, which is facilitated by the high electronegativity of the halogen. youtube.comyoutube.com

Furthermore, the bromine atom can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents onto the aromatic ring. For instance, the regioselective bromination of 4-methoxyphenylacetic acid with bromine in acetic acid provides a precursor for further functionalization. nih.gov

Nucleophilic Substitution Reactions

No specific studies detailing the nucleophilic substitution reactions of this compound were identified. Theoretically, the bromine atom on the aromatic ring could be susceptible to nucleophilic aromatic substitution, potentially facilitated by the electron-withdrawing nitro group. However, without experimental data, the conditions required and the viability of such reactions remain speculative.

Cross-Coupling Methodologies

There is a significant lack of information on the participation of this compound in common cross-coupling reactions such as Suzuki, Heck, Sonogashira, or Buchwald-Hartwig aminations. While these reactions are standard methods for forming carbon-carbon and carbon-heteroatom bonds using aryl halides, no literature specifically describes their application to this particular substrate.

Role as a Synthetic Building Block in Complex Molecule Construction

Precursor to Quinolines and Indoles

No synthetic routes utilizing this compound as a direct precursor for the synthesis of quinolines or indoles have been documented. The synthesis of these heterocyclic systems often involves the reductive cyclization of ortho-substituted nitroarenes. organicreactions.org For instance, the reduction of a nitro group to an amine, followed by intramolecular condensation, is a common strategy. However, specific examples involving this compound are not available.

Intermediate in the Synthesis of Specific Compound Classes

Searches for the use of this compound as an intermediate in the synthesis of GNF-5837 derivatives or isoindoline-1,3-diones did not yield any results. The synthesis of GNF-5837, a known TRK inhibitor, has been described, but does not involve this specific starting material. nih.govacs.orgmedchemexpress.comnih.govtocris.com Similarly, while various methods exist for the synthesis of isoindoline-1,3-diones, none were found to utilize this compound. mdpi.comijlpr.comacgpubs.orgresearchgate.netresearchgate.net

Applications in Dye Manufacturing

There is no information available in the surveyed literature to suggest that this compound is used in the manufacturing of dyes.

Advanced Spectroscopic and Structural Elucidation of 3 Bromo 2 Nitrophenyl Acetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds by mapping the carbon and hydrogen framework.

The ¹H and ¹³C NMR spectra of (3-Bromo-2-nitrophenyl)acetic acid provide definitive information about its chemical environment. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitro group and the bromine atom, and the carboxylic acid moiety. ucl.ac.uk

In the ¹H NMR spectrum, the protons on the aromatic ring exhibit distinct signals. Due to the substitution pattern, three aromatic protons would be expected, each appearing as a doublet of doublets or a triplet, depending on the coupling with its neighbors. The methylene (B1212753) protons (CH₂) of the acetic acid group typically appear as a singlet, shifted downfield due to the proximity of the electron-withdrawing phenyl ring and carboxyl group. The acidic proton of the carboxyl group often appears as a broad singlet at a significantly downfield chemical shift.

In the ¹³C NMR spectrum, eight distinct carbon signals are expected: six for the aromatic ring, one for the methylene carbon, and one for the carboxyl carbon. The positions of the aromatic carbons are heavily influenced by the substituents. The carbon bearing the nitro group (C-2) and the carbon bearing the bromine (C-3) are significantly shifted. The carboxyl carbon (C=O) appears at the far downfield end of the spectrum, typically in the 170-180 ppm range. chemicalbook.comchemicalbook.com

To illustrate the expected chemical shifts for this compound, the following table provides estimated values based on data from similar substituted phenylacetic acids and additivity rules for substituted benzenes. ucl.ac.ukpdx.edursc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| COOH | 10.0 - 12.0 | 170 - 175 |

| CH₂ | ~3.8 - 4.2 | ~35 - 40 |

| C1-H | - | 130 - 135 |

| C2-H | - | 148 - 152 |

| C3-H | - | 120 - 125 |

| C4-H | ~7.6 | 133 - 138 |

| C5-H | ~7.4 | 125 - 130 |

| C6-H | ~7.8 | 128 - 133 |

While 1D NMR provides information on chemical shifts, 2D NMR experiments are crucial for unambiguously assigning these signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the adjacent protons on the aromatic ring (H-4, H-5, and H-6), allowing for their sequential assignment. No correlation would be expected for the methylene (CH₂) protons, confirming they are an isolated spin system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). HSQC would definitively link each aromatic proton signal to its corresponding aromatic carbon signal. It would also show a clear correlation between the methylene proton signal and the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is vital for piecing together the molecular fragments. For this molecule, key HMBC correlations would include:

The methylene protons (CH₂) showing correlation to the carboxyl carbon (C=O) and the aromatic carbons C-1 and C-6.

The aromatic proton H-6 showing correlations to carbons C-1, C-2, and C-4.

These long-range correlations confirm the placement of the acetic acid side chain relative to the substituents on the aromatic ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, provides valuable information about the functional groups present in a molecule.

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its specific functional groups. mdpi.com The carboxylic acid group gives rise to a very broad O-H stretching band and a sharp, strong carbonyl (C=O) stretching band. The nitro group has two strong, characteristic stretching vibrations. rsc.org

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |

| Aromatic C-H | C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H (CH₂) | C-H stretch | 2850 - 2960 | Medium |

| Carboxylic Acid | C=O stretch | 1700 - 1725 | Strong, Sharp |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium-Strong |

| Nitro Group (NO₂) | Asymmetric stretch | 1520 - 1560 | Strong |

| Nitro Group (NO₂) | Symmetric stretch | 1340 - 1370 | Strong |

| Carbon-Bromine | C-Br stretch | 500 - 650 | Medium-Strong |

Data compiled from representative spectra of phenylacetic acids, nitroaromatic compounds, and bromo-aromatics. rsc.orgnih.govnist.govchemicalbook.com

Raman spectroscopy serves as a complementary technique to FT-IR. While the O-H stretch is often weak in Raman, vibrations of the aromatic ring and the nitro group are typically very strong and provide a clear spectral fingerprint. capes.gov.br The symmetric stretching vibration of the nitro group, in particular, gives a very intense and characteristic band in the Raman spectrum of nitroaromatic compounds, often found around 1350 cm⁻¹. researchgate.netresearchgate.net This strong signal is highly useful for identifying nitro-containing compounds. rsc.orgrsc.org The C-Br vibration also gives a detectable Raman signal.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation patterns of a compound. The molecular formula for this compound is C₈H₆BrNO₄, giving it a molecular weight of approximately 260.04 g/mol . bldpharm.comchemimpex.com

The electron ionization (EI) mass spectrum is expected to show a distinct molecular ion peak (M⁺). A key feature will be the isotopic pattern for bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the molecular ion will appear as two peaks of almost equal intensity, one at M⁺ and one at M+2⁺. researchgate.net

The fragmentation of this compound would likely proceed through several characteristic pathways common to carboxylic acids and nitroaromatic compounds. libretexts.orgmiamioh.edu

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion (m/z) | Lost Neutral Fragment | Formula of Lost Fragment | Significance |

| M-45 | COOH | COOH | Loss of the carboxyl group, a common fragmentation for carboxylic acids. |

| M-46 | NO₂ | NO₂ | Loss of the nitro group. |

| M-17 | OH | OH | Loss of a hydroxyl radical from the carboxylic acid. |

| 79/81 | - | Br | Presence of a bromine cation. |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, with the molecular formula C₈H₆BrNO₄, the theoretical monoisotopic mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O).

This technique provides a highly accurate mass measurement, which is crucial for confirming the molecular formula and distinguishing the compound from others with the same nominal mass. The monoisotopic mass of a closely related isomer, (2-Bromo-6-nitrophenyl)acetic acid, has been reported as 258.948021 g/mol , which is consistent with the shared molecular formula C₈H₆BrNO₄. epa.gov This high level of precision is fundamental in chemical identification and research.

Table 1: Theoretical Exact Mass of this compound

| Property | Value |

| Molecular Formula | C₈H₆BrNO₄ |

| Monoisotopic Mass | 258.94802 g/mol (Calculated) |

| Isotopic Components | ¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O |

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. When this compound is ionized in a mass spectrometer, typically by electron ionization (EI), the molecular ion undergoes fragmentation in a predictable manner, yielding smaller, charged fragments. The resulting mass spectrum is a unique fingerprint of the molecule's structure.

The fragmentation is governed by the chemical nature of the functional groups present. For this compound, characteristic fragmentation pathways are expected:

Loss of the Halogen: The carbon-bromine bond can cleave, leading to the loss of a bromine radical (•Br). Compounds containing bromine are easily identified by the characteristic M+2 isotopic pattern due to the presence of two abundant isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. miamioh.edu

Cleavage of the Carboxylic Acid Group: Carboxylic acids are known to fragment with the loss of a hydroxyl radical (•OH, M-17) or the entire carboxyl group (•COOH, M-45). libretexts.org

Loss of the Nitro Group: The nitro group can be lost as a nitro radical (•NO₂), resulting in a fragment at M-46.

By analyzing the mass-to-charge ratio (m/z) of these fragments, the connectivity of the atoms in the original molecule can be confirmed.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Fragment Ion) | Proposed Identity/Loss |

| 259/261 | [M]⁺, Molecular ion peak with Br isotope pattern |

| 214/216 | [M - COOH]⁺, Loss of the carboxylic acid group |

| 213/215 | [M - NO₂]⁺, Loss of the nitro group |

| 180 | [M - Br]⁺, Loss of the bromine atom |

| 134 | [M - Br - NO₂]⁺, Subsequent loss of Br and NO₂ |

X-ray Crystallography for Solid-State Structure Determination

While no specific crystal structure for this compound has been detailed in the searched literature, this technique would be the definitive method for confirming the substitution pattern on the phenyl ring and determining the solid-state conformation, including the orientation of the acetic acid and nitro groups relative to the ring.

Other Advanced Analytical Techniques

Chromatography coupled with mass spectrometry is a cornerstone of modern analytical chemistry for separating, identifying, and quantifying components within a mixture.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for compounds that are volatile and thermally stable. While the carboxylic acid group might require derivatization to increase volatility (e.g., esterification), GC-MS could be used to analyze the purity of this compound, separating it from volatile impurities or byproducts from its synthesis.

Liquid Chromatography-Mass Spectrometry (LC-MS): As a non-volatile solid, this compound is ideally suited for LC-MS analysis. thermofisher.comthermofisher.com This technique separates components in a liquid mobile phase before they are detected by the mass spectrometer. It is highly effective for assessing the purity of a sample, detecting non-volatile impurities, and confirming the identity of the main component without the need for derivatization. For instance, in a synthetic preparation, LC-MS could easily separate the target compound from isomers (e.g., 4-bromo-2-nitrophenylacetic acid) that might form concurrently. google.com

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. This provides crucial information about the thermal stability and decomposition profile of a material.

When a sample of this compound is heated in a TGA instrument, the resulting data would show the temperature at which mass loss begins, indicating the onset of decomposition. The TGA curve can reveal if the decomposition occurs in single or multiple steps. The melting points of related isomers like 3-nitrophenylacetic acid (117-120 °C) and 4-nitrophenylacetic acid (150-155 °C) suggest that the compound is stable at room temperature, with decomposition expected at significantly higher temperatures. sigmaaldrich.comsigmaaldrich.com TGA provides a quantitative measure of this thermal stability, which is a critical parameter for handling, storage, and application of the chemical. The technique is also used to determine the residual mass after decomposition, which can provide insights into the formation of char or other residues.

Computational and Theoretical Investigations on 3 Bromo 2 Nitrophenyl Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering detailed insights into the electronic nature of molecules. For (3-bromo-2-nitrophenyl)acetic acid, these methods elucidate the fundamental factors governing its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and geometry of molecules. researchgate.net By applying DFT with a suitable basis set, such as B3LYP/6-311G(d,p), the optimized molecular structure of this compound in its ground state can be determined. researchgate.net This process involves finding the lowest energy arrangement of the atoms, which corresponds to the most stable conformation of the molecule.

The optimized geometry reveals key bond lengths, bond angles, and dihedral angles. For instance, in related phenylacetic acid derivatives, the presence of electron-withdrawing substituents like bromine can cause slight distortions in the benzene (B151609) ring from a perfect hexagonal geometry. researchgate.net The nitro group, being a strong electron-withdrawing group, and the bromine atom significantly influence the electronic distribution and geometry of the phenyl ring. The carboxylic acid group also adopts a specific orientation relative to the phenyl ring to minimize steric hindrance and optimize electronic interactions.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity. nih.gov The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the presence of the electron-withdrawing nitro and bromo groups is expected to lower the energy of the LUMO, making the molecule a better electron acceptor. The distribution of HOMO and LUMO orbitals across the molecule can pinpoint the likely sites for electrophilic and nucleophilic attack. researchgate.net Typically, the HOMO is located on the more electron-rich parts of the molecule, while the LUMO is concentrated on the electron-deficient regions. researchgate.net

Table 1: Frontier Molecular Orbital Properties

| Parameter | Description | Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | The energy difference between the LUMO and HOMO. | A smaller gap suggests higher reactivity and lower kinetic stability. mdpi.com |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing different potential values.

Typically, red regions indicate negative electrostatic potential, corresponding to areas with an excess of electrons, which are susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green and yellow areas denote regions of neutral potential. researchgate.net For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro and carboxylic acid groups, making them sites for electrophilic interaction. Conversely, the hydrogen atom of the carboxylic acid and regions near the bromine atom might exhibit positive potential. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.dewisc.edu This analysis is particularly useful for understanding hyperconjugative interactions, which involve the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the acetic acid side chain in this compound allows for different spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This can be achieved by systematically rotating the rotatable bonds and calculating the energy at each step.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can be used to predict various spectroscopic properties of this compound, such as its infrared (IR) and nuclear magnetic resonance (NMR) spectra. researchgate.net These predictions can be invaluable for interpreting experimental spectra and confirming the structure of the synthesized compound.

DFT calculations, for instance, can be used to compute the vibrational frequencies of the molecule, which correspond to the peaks in its IR spectrum. By comparing the calculated spectrum with the experimental one, researchers can assign the observed peaks to specific vibrational modes of the molecule. scispace.com Similarly, computational methods can predict the chemical shifts of the carbon and hydrogen atoms in the molecule, which are key parameters in ¹³C and ¹H NMR spectroscopy. researchgate.net These predictions can aid in the assignment of the signals in the experimental NMR spectra.

Table 2: Computationally Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Parameter | Significance for this compound |

|---|---|---|

| Infrared (IR) Spectroscopy | Vibrational Frequencies | Helps in identifying the functional groups present in the molecule and confirming its structure by matching with experimental data. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical Shifts (¹H and ¹³C) | Aids in the structural elucidation by predicting the chemical environment of each hydrogen and carbon atom. |

Theoretical Insights into Reaction Mechanisms and Pathways

While dedicated computational studies specifically targeting the reaction mechanisms of this compound are not extensively available in public literature, theoretical insights can be gleaned from computational analyses of related molecules and reaction types. Density Functional Theory (DFT) and other computational chemistry methods are powerful tools for elucidating reaction pathways, transition states, and the influence of substituents on reactivity. This section explores plausible reaction mechanisms for this compound based on established theoretical principles and computational studies of analogous systems.

The reactivity of this compound is primarily dictated by the interplay of the carboxyl, nitro, and bromo substituents on the phenyl ring. These groups influence the electron density distribution and can direct the course of various reactions. Key reaction types that can be theoretically investigated include transformations of the nitro group, reactions involving the carboxylic acid moiety, and substitutions at the aromatic ring.

One of the most common reactions for nitroaromatic compounds is the reduction of the nitro group to an amine. Theoretical studies on the reduction of nitroarenes, such as nitrobenzene (B124822), using various reducing agents have been performed. acs.org These studies often map out the potential energy surface for the multi-step reduction process, which typically proceeds through nitroso and hydroxylamine (B1172632) intermediates before yielding the final aniline (B41778) derivative. acs.org

For this compound, the reduction of the 2-nitro group would lead to (2-Amino-3-bromophenyl)acetic acid. Computational models, such as those employing DFT, can be used to calculate the activation energies for each step of this reduction. The presence of the ortho-bromo and meta-acetic acid groups would electronically influence the reduction potential and the stability of the intermediates compared to unsubstituted nitrobenzene. The electron-withdrawing nature of both the bromo and carboxylic acid groups would likely impact the electron affinity of the nitro group, a key parameter in its reduction.

Another significant reaction pathway for related compounds involves cyclization. For instance, derivatives of 2-nitrophenylacetic acid can undergo reductive cyclization to form lactams. Theoretical investigations can model the transition states for these intramolecular reactions, providing insights into the geometric requirements and energetic barriers. In the case of this compound, the formation of a lactam would involve the newly formed amino group (from nitro reduction) attacking the carboxylic acid moiety.

Furthermore, the bromine atom on the aromatic ring introduces the possibility of nucleophilic aromatic substitution (SNAr) reactions, although the position meta to the strongly deactivating nitro group makes this less favorable than in other isomers. Computational studies can predict the feasibility of such reactions by calculating the energies of the Meisenheimer complex intermediates and the corresponding transition states. A theoretical analysis would likely confirm that nucleophilic attack is more probable at positions activated by the nitro group, should a suitable leaving group be present at those positions.

The synthesis of related bromo-nitrophenylacetic acids has been described, and theoretical analysis could shed light on these reaction mechanisms. For example, a patented synthesis of 4-bromo-2-nitrophenylacetic acid involves the reaction of 4-bromo-2-nitrochlorotoluene with sodium to form a benzyl (B1604629) sodium intermediate, which then reacts with carbon dioxide. google.com A computational study could model the electronic structure of this carbanionic intermediate and its subsequent carboxylation, providing a deeper understanding of the reaction pathway.

Finally, the influence of substituents on the acidity of the carboxylic acid and the reactivity of the benzylic protons can also be explored computationally. DFT calculations can provide accurate predictions of pKa values and the stability of the corresponding carboxylate anion and benzylic carbanion. The electronic effects of the ortho-nitro and meta-bromo substituents would be the primary determinants of these properties.

Applications of this compound in Chemical Synthesis and Materials Science

This compound, a substituted phenylacetic acid derivative, serves as a specialized and versatile molecule in the realms of organic synthesis and advanced materials science. Its unique structural arrangement, featuring a carboxylic acid group, a nitro group, and a bromine atom on the phenyl ring, provides multiple reactive sites. This distinct combination of functional groups allows it to be a valuable precursor and building block for a range of complex chemical structures and functional materials.

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies: Towards Green Chemistry and Sustainable Production

Current synthetic routes to (3-Bromo-2-nitrophenyl)acetic acid and its analogs often rely on classical multi-step procedures which may involve harsh reagents and generate significant waste. Future research should prioritize the development of more efficient, sustainable, and environmentally benign synthetic methods.

One promising approach involves the exploration of greener solvent systems and catalysts. For instance, a patented synthesis for the related compound, 4-bromo-2-nitrophenylacetic acid, utilizes organic solvents such as heptane, benzene (B151609), or tetrahydrofuran (B95107). rsc.orgacs.org A shift towards bio-based or supercritical fluid solvents could significantly reduce the environmental impact.

Table 1: Synthesis of 4-bromo-2-nitrophenylacetic acid from 3-chloro-4-bromo-2-nitrotoluene rsc.orgacs.org

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Intermediate/Product | Yield (%) |

| 1 | 3-chloro-4-bromo-2-nitrotoluene | Sodium | Heptane | 20 | 0.5 | 4-bromo-2-nitrotoluene sodium | - |

| 2 | 4-bromo-2-nitrotoluene sodium | - | Heptane | 80 | 5 | 4-bromo-2-nitrobenzyl sodium (rearrangement) | - |

| 3 | 4-bromo-2-nitrobenzyl sodium | Carbon dioxide | Heptane | 25 | 3 | Sodium 4-bromo-2-nitrophenylacetate | - |

| 4 | Sodium 4-bromo-2-nitrophenylacetate | Phosphoric acid | Water/Ether | - | - | 4-bromo-2-nitrophenylacetic acid | 93.7 |

Future research could focus on replacing sodium with a less hazardous reducing agent and exploring catalytic routes for the carboxylation step, potentially using CO2 as a C1 source in line with green chemistry principles. sigmaaldrich.com

Exploration of Unconventional Reactivity and Catalysis

The trifunctional nature of this compound offers a playground for exploring unconventional reactivity and catalysis. The presence of C-H, C-Br, and NO2 functionalities invites investigation into selective transformations.

C-H Activation: The phenylacetic acid moiety is a known substrate for transition metal-catalyzed C-H activation. rsc.orgacs.orgnih.govrsc.orgelsevierpure.com Palladium and rhodium catalysts have been successfully employed for the ortho- and meta-C-H functionalization of phenylacetic acids. rsc.orgnih.gov This opens up the possibility of introducing additional functional groups onto the aromatic ring of this compound with high regioselectivity. For example, a palladium-catalyzed C-H acetoxylation could introduce a hydroxyl group precursor, further expanding the synthetic utility of the molecule. rsc.org

Catalytic Reduction of the Nitro Group: The selective reduction of the nitro group to an amine is a crucial transformation that can lead to a variety of heterocyclic compounds and other valuable intermediates. wikipedia.org While classical methods often use stoichiometric reducing agents like iron or tin, commonorganicchemistry.com future research should focus on catalytic hydrogenation. commonorganicchemistry.comyoutube.com The choice of catalyst (e.g., Pd/C, Raney Nickel) and reaction conditions will be critical to achieve high selectivity, especially in the presence of the bromine substituent which can be susceptible to hydrodebromination. commonorganicchemistry.com The development of chemoselective catalysts that can reduce the nitro group without affecting the bromine atom is a key challenge. mdpi.comnih.govresearchgate.net

Cross-Coupling Reactions: The bromine atom provides a handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of aryl, vinyl, and alkynyl groups, respectively, leading to a diverse library of derivatives with potentially interesting optical or electronic properties.

Advanced Computational Modeling for Structure-Property Relationships

Computational chemistry, particularly Density Functional Theory (DFT), can provide valuable insights into the structure, reactivity, and properties of this compound. A computational study on the related 3-Bromophenylacetic acid has already demonstrated the power of DFT in understanding its vibrational spectra and electronic properties, including the HOMO-LUMO energy gap. research-solution.com

Similar DFT studies on this compound could be employed to:

Predict Reactivity: Calculate the energies of different reactive intermediates and transition states to predict the most likely sites for electrophilic or nucleophilic attack, and to guide the design of selective catalytic reactions.

Elucidate Spectroscopic Data: Correlate calculated vibrational frequencies and NMR chemical shifts with experimental data to confirm the structure of the compound and its derivatives.

Determine Electronic Properties: Calculate properties such as the dipole moment, polarizability, and hyperpolarizability to assess its potential for applications in nonlinear optics or as a component in functional materials. research-solution.com

Model Interactions: Simulate the interaction of this compound and its derivatives with biological targets or material surfaces to predict their potential applications.

Integration into Emerging Chemical Technologies

The unique structural features of this compound make it a candidate for integration into various emerging chemical technologies.

Functional Polymers: The presence of both a polymerizable group (after derivatization of the carboxylic acid) and a functional handle (the bromo and nitro groups) suggests its potential as a monomer for the synthesis of functional polymers. For instance, the spontaneous polymerization of some alkoxybromothiophenes has been observed, highlighting the potential reactivity of bromo-substituted aromatics in polymerization reactions. researchgate.net Polymers incorporating this moiety could exhibit interesting properties, such as altered solubility, thermal stability, or refractive index.

Flow Chemistry: The development of continuous flow processes for the synthesis and derivatization of this compound could offer significant advantages over traditional batch production, including improved safety, efficiency, and scalability. The precise control over reaction parameters in microreactors could enable selective transformations that are difficult to achieve in batch.

Advanced Materials: The nitro group is a well-known electron-withdrawing group, and its presence in conjunction with the bromine atom could impart interesting electronic properties to molecules derived from this compound. This could be exploited in the design of new organic electronic materials, such as components for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Derivatization for Enhanced Analytical Performance

The development of sensitive and reliable analytical methods is crucial for the detection and quantification of this compound and its metabolites in various matrices. Derivatization is a key strategy to improve the chromatographic behavior and detection sensitivity of carboxylic acids.

Liquid Chromatography-Mass Spectrometry (LC-MS): For LC-MS analysis, derivatization of the carboxylic acid group can enhance ionization efficiency and chromatographic retention. Reagents such as 4-bromo-N-methylbenzylamine or 3-nitrophenylhydrazine (B1228671) can be used to introduce a readily ionizable tag, significantly improving detection limits. nih.govgcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the volatility of this compound needs to be increased through derivatization. Common methods include esterification (e.g., with BF3/methanol) or silylation (e.g., with BSTFA). sigmaaldrich.comresearch-solution.comgcms.czcolostate.eduresearchgate.net The choice of derivatization reagent will depend on the specific analytical requirements and the presence of other functional groups. researchgate.net

Table 2: Common Derivatization Reagents for Carboxylic Acids

| Analytical Technique | Derivatization Reagent | Purpose |

| LC-MS/MS | 4-bromo-N-methylbenzylamine | Enhanced positive electrospray ionization and MS/MS detection. nih.gov |

| LC-MS/MS | 3-nitrophenylhydrazine (3-NPH) | Improved sensitivity for polycarboxylic acids. gcms.cz |

| GC-MS | Boron trifluoride in methanol | Forms methyl esters for increased volatility. research-solution.com |

| GC-MS | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Forms trimethylsilyl (B98337) esters for increased volatility. sigmaaldrich.com |

Future research in this area should focus on developing and validating robust analytical methods for the trace analysis of this compound and its derivatives in complex biological and environmental samples. This will be essential for any future studies on its potential applications and metabolic fate.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (3-Bromo-2-nitrophenyl)acetic acid, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sequential halogenation and nitration steps. Bromine introduction is achieved via electrophilic substitution using brominating agents (e.g., Br₂/FeBr₃), while nitration employs mixed acid (HNO₃/H₂SO₄). A critical step is controlling reaction temperature (0–5°C for nitration to avoid over-nitration) and stoichiometry to ensure regioselectivity. Purification often requires recrystallization from ethanol/water or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product .

Q. What spectroscopic techniques are essential for characterizing this compound, and what specific structural features do they identify?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies aromatic proton environments (e.g., splitting patterns confirm nitro and bromine substituent positions). The acetic acid moiety’s methylene protons appear as a singlet near δ 3.6–4.0 ppm .

- IR Spectroscopy : Confirms carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and nitro group absorption (~1520, 1350 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) validate molecular weight (e.g., m/z ~274 for C₈H₆BrNO₄) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR spectral data when characterizing derivatives of this compound?

- Methodological Answer : Discrepancies often arise from tautomerism or solvent interactions. Strategies include:

- Using deuterated DMSO-d₆ or CDCl₃ to assess solvent effects on chemical shifts.

- Variable-temperature NMR to detect dynamic processes (e.g., rotamers).

- Cross-validation with X-ray crystallography (e.g., C–Br bond length ~1.90 Å and nitro group torsion angles confirm substituent orientation) .

Q. What strategies optimize the regioselective introduction of bromine and nitro groups in the synthesis of this compound?

- Methodological Answer :

- Bromination : Use directing groups (e.g., acetylated phenyl rings) to favor para-bromination. Kinetic control at low temperatures (-10°C) minimizes di-substitution .

- Nitration : Steric hindrance from the bromine atom directs nitro groups to the ortho position. Mixed-acid nitration at 0°C achieves >80% regioselectivity in model studies .

Q. How does the electronic nature of substituents on the phenyl ring affect the acidity of the acetic acid moiety?

- Methodological Answer : Electron-withdrawing groups (e.g., -NO₂, -Br) increase acidity by stabilizing the deprotonated form via resonance. For example:

- pKa of this compound is ~2.5 (vs. ~4.7 for phenylacetic acid), confirmed by potentiometric titration in aqueous ethanol .

- Hammett plots correlate substituent σ values with acidity constants, demonstrating a linear free-energy relationship .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the reactivity of this compound in coupling reactions?

- Methodological Answer : Contradictions may stem from varying reaction conditions. For example:

- Suzuki-Miyaura coupling failures could arise from bromide lability under basic conditions. Use Pd(OAc)₂ with SPhos ligand in degassed THF at 60°C to prevent β-hydride elimination .

- Conflicting esterification yields (e.g., 40% vs. 75%) may reflect solvent purity (anhydrous DMF vs. wet acetone) or catalyst loading (1 mol% H₂SO₄ vs. 5 mol%) .

Experimental Design

Q. What crystallization techniques are suitable for growing single crystals of this compound for X-ray analysis?

- Methodological Answer : Slow evaporation from a 1:1 ethanol/water mixture at 4°C yields diffraction-quality crystals. Key parameters:

- Crystal system: Monoclinic, space group P2₁/c (Z = 4).

- Unit cell dimensions: a = 12.502 Å, b = 8.269 Å, c = 9.020 Å, β = 93.57° .

- Hydrogen-bonding networks (O–H···O and C–Br···π interactions) stabilize the lattice .

Troubleshooting Synthesis Challenges

Q. Why does the nitration step sometimes yield undesired byproducts, and how can this be mitigated?

- Methodological Answer : Over-nitration or isomer formation occurs due to:

- Excessive HNO₃ concentration (>40%). Dilute to 30% and monitor temperature (<5°C).

- Incomplete bromine activation. Pre-bromination with NBS (N-bromosuccinimide) improves regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.